(S)-4-Hydroxycarvedilol

Overview

Description

This would typically include the compound’s chemical formula, its molecular weight, and possibly its structure.

Synthesis Analysis

This involves understanding how the compound is made. It could involve multiple chemical reactions, each of which needs to be understood in detail.Molecular Structure Analysis

This involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis

This involves understanding what reactions the compound undergoes. This could involve studying the compound under various conditions and with various reagents.Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, etc.Scientific Research Applications

Biochemical Significance and Therapeutic Implications

Antioxidant Properties and Oxidative Stress Marker : Research highlights the role of compounds like 4-hydroxynonenal (HNE), which shares a similar hydroxy structure to (S)-4-Hydroxycarvedilol, in signaling and marking oxidative stress. These compounds are studied for their biological activities, including acting as markers of lipid peroxidation and potentially playing roles in disease mechanisms such as Alzheimer's disease (Žarković, 2003).

Biomedical Applications of Hydroxyapatite (HA) : Although not directly about (S)-4-Hydroxycarvedilol, studies on hydroxyapatite offer insights into the biomedical applications of hydroxy compounds. HA's bioactive and biocompatible properties make it suitable for bone tissue regeneration and drug delivery systems (Haider et al., 2017).

Mechanisms of Action in Biological Systems : The study of hydroxy acids (HAs), including the effects of α-hydroxy acids, β-hydroxy acids, and related compounds, sheds light on the mechanisms through which these compounds interact with biological systems. They have applications in cosmetic and therapeutic formulations, addressing conditions like photoaging, acne, and pigmentation disorders (Kornhauser et al., 2010).

Analytical Methods for Antioxidant Activity : Understanding the antioxidant activity of hydroxy compounds, including methodologies for their determination, is crucial for assessing their potential therapeutic effects. The review of analytical methods used in determining antioxidant activity can apply to studying compounds like (S)-4-Hydroxycarvedilol (Munteanu & Apetrei, 2021).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It could involve studying the compound’s toxicity, flammability, and environmental impact.

Future Directions

This involves speculating on what future research could be done with the compound. This could involve potential new synthesis methods, new reactions, or new applications for the compound.

For a specific compound like “(S)-4-Hydroxycarvedilol”, you would need to look up each of these aspects in the chemical literature. Tools like Google Scholar, PubMed, and the databases of the American Chemical Society can be very helpful for this. Please note that not all compounds will have information available on all these aspects. Some compounds may not have been very thoroughly studied, and so information on them could be limited.

properties

IUPAC Name |

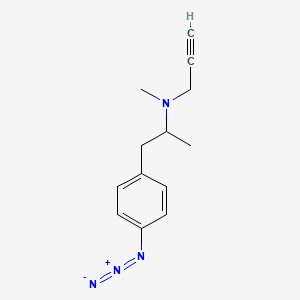

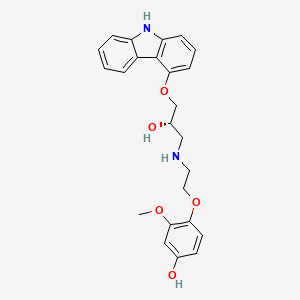

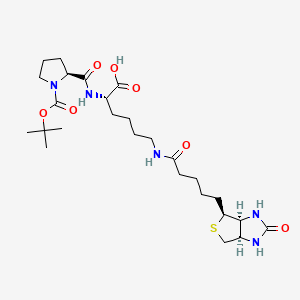

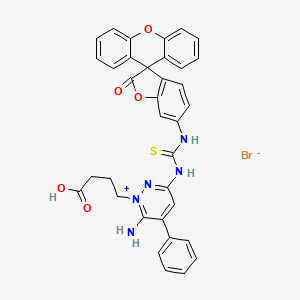

4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654200 | |

| Record name | 4-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Hydroxycarvedilol | |

CAS RN |

1217853-93-4 | |

| Record name | 4-Hydroxycarvedilol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217853934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCARVEDILOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1UI8OU2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)